molecular formula C18H22N2O3 B2459147 N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide CAS No. 1903152-20-4

N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2459147
CAS No.: 1903152-20-4
M. Wt: 314.385
InChI Key: MLRLQPWOJVDERW-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features an isoxazole ring, a tetrahydropyran ring, and a carboxamide group. Isoxazole derivatives are known for their wide range of biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which often employs Cu(I) or Ru(II) as catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

The preparation of the tetrahydropyran ring can be achieved through various methods, including the protection of hydroxyl groups, oxidation, and olefination reactions . The final step involves the coupling of the isoxazole and tetrahydropyran intermediates to form the desired carboxamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carboxamide group or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents like NaBH4, and various catalysts for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of nitro or hydroxyl derivatives, while reduction of the carboxamide group can yield amine derivatives.

Scientific Research Applications

N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and tetrahydropyran-containing molecules. Examples include:

Uniqueness

N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide is unique due to its combination of an isoxazole ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for scientific research and drug discovery.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(19-10-4-5-15-13-20-23-14-15)18(8-11-22-12-9-18)16-6-2-1-3-7-16/h1-3,6-7,13-14H,4-5,8-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRLQPWOJVDERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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